molecular formula C29H37NO B590856 Benzyl R-(+)-Tolterodine CAS No. 848768-06-9

Benzyl R-(+)-Tolterodine

Katalognummer: B590856
CAS-Nummer: 848768-06-9
Molekulargewicht: 415.621
InChI-Schlüssel: DKVFUIQWDZMTOU-HHHXNRCGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl R-(+)-Tolterodine: is a chiral compound used primarily in the treatment of overactive bladder. It is a muscarinic receptor antagonist that helps reduce urinary frequency, urgency, and incontinence by inhibiting bladder contractions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl R-(+)-Tolterodine typically involves the reaction of benzyl chloride with diisopropylamine to form an intermediate, which is then reacted with p-cresol to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions: Benzyl R-(+)-Tolterodine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include benzyl alcohols, benzyl amines, and substituted benzyl derivatives .

Wissenschaftliche Forschungsanwendungen

Overactive Bladder Treatment

Benzyl R-(+)-Tolterodine is primarily used for the symptomatic management of overactive bladder (OAB). The drug alleviates symptoms such as urinary frequency, urgency, and urge incontinence. Clinical studies have demonstrated its efficacy in improving patient perception of bladder condition and reducing the number of micturitions per day.

  • Clinical Efficacy : In a randomized controlled trial involving 1,120 patients, both tolterodine and oxybutynin significantly decreased the number of micturitions compared to placebo. Tolterodine at doses of 1 mg and 2 mg was well-tolerated with fewer side effects than oxybutynin .
  • Safety Profile : The safety profile of this compound is favorable, with lower incidences of dry mouth and other anticholinergic side effects compared to traditional treatments like oxybutynin .

Pharmacological Mechanism

This compound acts as an antagonist at muscarinic acetylcholine receptors, inhibiting bladder contractions. This mechanism results in:

  • Decreased Detrusor Pressure : The compound reduces detrusor muscle contractions, leading to increased bladder capacity and reduced urgency .
  • Metabolite Activity : After administration, this compound is metabolized into a pharmacologically active 5-hydroxymethyl metabolite that contributes significantly to its therapeutic effects .

Clinical Trials

Several clinical trials have validated the effectiveness and safety of this compound:

  • A Phase 4 trial (REMOTE) evaluated the efficacy of extended-release formulations in a web-based setting, confirming that patients experienced significant reductions in daily micturitions compared to placebo .
  • Studies have shown that dosages of 2 mg twice daily effectively manage symptoms without significant adverse effects, making it a preferred choice for long-term treatment .

Comparative Studies

Comparative studies have highlighted the advantages of this compound over other antimuscarinic agents:

StudyDrug ComparisonOutcome
Tolterodine vs OxybutyninTolterodine showed similar efficacy with better tolerability
Extended-release Tolterodine vs PlaceboSignificant reduction in micturitions with tolterodine

Wirkmechanismus

Benzyl R-(+)-Tolterodine acts as a competitive antagonist at muscarinic receptors, specifically the M2 and M3 subtypes. This antagonism inhibits bladder contractions, decreases detrusor pressure, and leads to incomplete bladder emptying. The compound and its active metabolite, 5-hydroxymethyltolterodine, exhibit high specificity for muscarinic receptors, contributing significantly to their therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: this compound is unique due to its chiral nature, which allows for specific interactions with muscarinic receptors, leading to enhanced therapeutic effects and reduced side effects compared to its racemic mixture .

Biologische Aktivität

Benzyl R-(+)-Tolterodine is a derivative of tolterodine, an antimuscarinic agent primarily used for the treatment of overactive bladder (OAB). This article delves into its biological activity, focusing on its pharmacodynamics, mechanisms of action, clinical efficacy, and safety profile based on diverse research findings.

Overview of Tolterodine

Tolterodine acts as a competitive antagonist at muscarinic acetylcholine receptors, particularly M2 and M3 subtypes. Its primary therapeutic effect is to reduce bladder contractions, thereby alleviating symptoms associated with urinary incontinence. The pharmacological activity of tolterodine is significantly influenced by its active metabolite, 5-hydroxymethyl tolterodine, which exhibits similar antimuscarinic properties .

This compound operates through the following mechanisms:

  • Muscarinic Receptor Antagonism : It selectively inhibits M2 and M3 muscarinic receptors, leading to decreased detrusor muscle contractions.
  • Bladder Function Modulation : The compound increases residual urine volume and reduces detrusor pressure, which is beneficial in managing OAB symptoms .

Pharmacokinetics

  • Absorption : Following oral administration, tolterodine is extensively metabolized in the liver. The major metabolic pathway involves the conversion to 5-hydroxymethyl tolterodine via CYP2D6 and CYP3A4 enzymes.
  • Distribution : The volume of distribution is approximately 113 ± 26.7 L, with high protein binding (about 96.3%) .
  • Elimination : Approximately 77% of administered radioactivity is recovered in urine within seven days post-administration .

Clinical Efficacy

Clinical studies have demonstrated the efficacy of tolterodine in alleviating OAB symptoms. For instance:

  • A randomized controlled trial involving men on alpha-blocker therapy showed that those receiving tolterodine ER experienced significant reductions in micturition frequency and urgency episodes compared to placebo .
  • Long-term studies indicated that tolterodine maintains its efficacy over extended periods, with patients reporting sustained improvements in bladder condition and urgency perception .

Table 1: Summary of Clinical Findings

Study TypePopulationKey Findings
Randomized Controlled TrialMen with OABSignificant reduction in daytime micturitions (p=0.0123)
Long-term Safety StudyPatients with OAB75% reported improved bladder condition after 12 months
Pharmacokinetic StudyHealthy Volunteers77% urinary recovery of radioactivity post-dose

Safety Profile

Tolterodine is generally well-tolerated; however, some adverse effects have been documented:

  • Common Adverse Events : Dry mouth (12.9%), gastrointestinal disturbances (11.4%), and urinary retention (<1%) were among the most frequently reported side effects .
  • QT Prolongation Risk : Caution is advised in patients with risk factors for QT prolongation, as tolterodine has been associated with increased action potential duration in cardiac tissues .

Case Studies

Several case studies highlight the practical application of this compound:

  • Case Study A : A patient with refractory OAB symptoms despite alpha-blocker therapy showed marked improvement after initiating treatment with tolterodine ER, reporting a significant decrease in urgency episodes.
  • Case Study B : In a cohort study involving elderly patients, tolterodine was effective in reducing nocturia and improving overall quality of life without significant adverse effects.

Eigenschaften

CAS-Nummer

848768-06-9

Molekularformel

C29H37NO

Molekulargewicht

415.621

IUPAC-Name

(3R)-3-(5-methyl-2-phenylmethoxyphenyl)-3-phenyl-N,N-di(propan-2-yl)propan-1-amine

InChI

InChI=1S/C29H37NO/c1-22(2)30(23(3)4)19-18-27(26-14-10-7-11-15-26)28-20-24(5)16-17-29(28)31-21-25-12-8-6-9-13-25/h6-17,20,22-23,27H,18-19,21H2,1-5H3/t27-/m1/s1

InChI-Schlüssel

DKVFUIQWDZMTOU-HHHXNRCGSA-N

SMILES

CC1=CC(=C(C=C1)OCC2=CC=CC=C2)C(CCN(C(C)C)C(C)C)C3=CC=CC=C3

Synonyme

(γR)-5-Methyl-N,N-bis(1-methylethyl)-γ-phenyl-2-(phenylmethoxy)benzenepropanamine

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.